molecular formula C12H20SSn B14265623 {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane CAS No. 157893-12-4

{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane

Cat. No.: B14265623
CAS No.: 157893-12-4
M. Wt: 315.06 g/mol
InChI Key: HNKFCBAQWUXTHN-UHFFFAOYSA-M
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Description

{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a sulfanyl group and a 2,5-dimethylphenylmethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane typically involves the reaction of 2,5-dimethylbenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with trimethyltin chloride under anhydrous conditions to yield the desired organotin compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin-sulfur bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The trimethylstannyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites in biomolecules, leading to changes in their structure and function. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylsilane
  • {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylgermane

Uniqueness

{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon and germanium analogs. The tin atom’s ability to form stable complexes with various ligands makes it particularly valuable in catalysis and material science.

Properties

157893-12-4

Molecular Formula

C12H20SSn

Molecular Weight

315.06 g/mol

IUPAC Name

(2,5-dimethylphenyl)methylsulfanyl-trimethylstannane

InChI

InChI=1S/C9H12S.3CH3.Sn/c1-7-3-4-8(2)9(5-7)6-10;;;;/h3-5,10H,6H2,1-2H3;3*1H3;/q;;;;+1/p-1

InChI Key

HNKFCBAQWUXTHN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)CS[Sn](C)(C)C

Origin of Product

United States

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